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5-(Dimethylphosphoryl)-3-methylfuran-2-carboxylic acid
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Overview
Description
5-(Dimethylphosphoryl)-3-methylfuran-2-carboxylic acid is an organic compound characterized by a furan ring substituted with a dimethylphosphoryl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylphosphoryl)-3-methylfuran-2-carboxylic acid typically involves the introduction of the dimethylphosphoryl group to a furan ring followed by carboxylation. One common method involves the reaction of 3-methylfuran with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylphosphoryl)-3-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The dimethylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
5-(Dimethylphosphoryl)-3-methylfuran-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Dimethylphosphoryl)-3-methylfuran-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The dimethylphosphoryl group can participate in binding interactions, while the carboxylic acid group may facilitate hydrogen bonding or ionic interactions. These interactions can modulate the activity of target molecules and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methylfuran-2-carboxylic acid: Lacks the dimethylphosphoryl group, resulting in different chemical properties and reactivity.
5-Phosphoryl-3-methylfuran-2-carboxylic acid: Contains a phosphoryl group instead of a dimethylphosphoryl group, leading to variations in its chemical behavior.
Uniqueness
5-(Dimethylphosphoryl)-3-methylfuran-2-carboxylic acid is unique due to the presence of both the dimethylphosphoryl and carboxylic acid groups on the furan ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
5-(Dimethylphosphoryl)-3-methylfuran-2-carboxylic acid is a unique compound characterized by its furan ring structure, which is substituted with a phosphoryl group and a carboxylic acid. This distinctive configuration imparts various biological activities and potential applications in medicinal chemistry and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₃O₅P. The presence of the phosphoryl group enhances its reactivity, making it an interesting candidate for further biological studies. The furan ring contributes to its aromatic properties, which can influence its interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The phosphoryl group may facilitate these interactions, potentially leading to therapeutic effects or toxicological concerns. Preliminary studies suggest that it could act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
Enzyme Interaction
Research has indicated that this compound may inhibit certain enzymes, particularly those involved in phosphorylation processes. For instance, it has been shown to interact with histone acetyltransferases, which play a crucial role in gene expression regulation . This interaction could have implications for cancer treatment by modulating gene expression profiles.
Cytotoxicity and Antimicrobial Activity
In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines. The compound's ability to induce apoptosis in these cells suggests potential applications in cancer therapy. Additionally, antimicrobial assays indicate that it exhibits activity against certain bacterial strains, highlighting its potential as an antimicrobial agent .
Case Studies
- Cancer Cell Line Studies : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent.
- Antimicrobial Efficacy : A separate study assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its utility in developing new antibiotics.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Methylfuran-2-carboxylic acid | Furan ring with a carboxylic acid | Lacks phosphorus functionality |
Dimethylphosphate | Phosphate ester | No aromatic ring; widely used in agriculture |
5-Methylfuran-2-carboxylic acid | Similar furan structure | Lacks phosphoryl group; simpler reactivity |
5-(Hydroxymethyl)furan-2-carboxylic acid | Hydroxymethyl substitution on furan | Potentially different biological activity |
The unique combination of the phosphoryl group and the carboxylic acid on the furan framework of this compound may impart distinct chemical reactivity and biological properties compared to these similar compounds.
Properties
Molecular Formula |
C8H11O4P |
---|---|
Molecular Weight |
202.14 g/mol |
IUPAC Name |
5-dimethylphosphoryl-3-methylfuran-2-carboxylic acid |
InChI |
InChI=1S/C8H11O4P/c1-5-4-6(13(2,3)11)12-7(5)8(9)10/h4H,1-3H3,(H,9,10) |
InChI Key |
RGHUAXCRNRQQOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1)P(=O)(C)C)C(=O)O |
Origin of Product |
United States |
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